N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-21-18(25)17-11-20-14-8-4-5-9-15(14)22-17/h2-9,11H,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNPURFXKURBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate. This intermediate is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the final compound. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinoxaline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups onto the quinoxaline ring, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that quinoxaline derivatives, including N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide, exhibit notable antimicrobial properties. The compound was synthesized and tested against various pathogens, showing promising results against both bacterial and fungal strains.
Key Findings:
- Bacterial Inhibition: The compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential as a future antituberculosis agent .
- Fungal Activity: It also showed antifungal effects against Candida albicans and Penicillium chrysogenum, suggesting its broad-spectrum antimicrobial potential .
Anticancer Applications
Quinoxaline derivatives have been extensively studied for their anticancer properties. The structure of this compound allows for interactions with various molecular targets involved in cancer progression.
Case Studies:
- Cell Viability Assays: A series of derivatives were tested using the MTT assay on HCT-116 cancer cells, revealing that several compounds exhibited significant inhibitory effects on cell viability .
- Mechanism of Action: The anticancer activity is attributed to the inhibition of specific kinases involved in tumor growth and survival pathways, such as tyrosine kinases and c-MET kinase .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. Quinoline derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria.
Research Insights:
- In Vitro Efficacy: Studies indicated that quinoxaline derivatives possess moderate to high antiplasmodial activity with low nanomolar potency .
- Novel Mechanism: The mechanism involves the inhibition of translation elongation factor 2 in the malaria parasite, which is crucial for protein synthesis .
Mechanism of Action
The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide
Uniqueness
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline ring and a phthalazinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that demonstrates promising biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C20H19N3O3, with a molecular weight of 365.39 g/mol. The structure features a quinoxaline core linked to a phthalazinone moiety, which is critical for its biological activity.
The primary mechanism of action involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This inhibition affects the c-Myc signaling pathway, which is crucial in regulating cell proliferation and survival in various malignancies.
| Target Protein | Effect | Pathway Involved |
|---|---|---|
| BRD4 | Inhibition | c-Myc pathway |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in several hematologic malignancies. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than traditional antibiotics like ampicillin.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.008 | 0.015 |
Case Studies
- Hematologic Malignancies : A study involving various leukemic cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers.
- Infection Models : In vivo models showed that this compound significantly reduced bacterial load in infected tissues compared to control groups treated with standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions between phthalazinone and quinoxaline precursors. A general approach involves refluxing intermediates in absolute ethanol under controlled conditions (e.g., 2 hours at 80°C), followed by precipitation and recrystallization from dimethylformamide (DMF) . For derivatives with similar scaffolds, ultrasonic-assisted synthesis has been employed to reduce reaction times and improve yields (e.g., 45–70% yields for oxadiazol-phthalazinone derivatives using ethanol or dioxane as solvents) . Optimization may include varying catalysts (e.g., thionyl chloride for acid activation ), adjusting stoichiometry, or employing high-throughput screening to identify ideal conditions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR are critical for confirming substituent positions and verifying methyl, oxo, and methylene groups. For example, methyl groups in phthalazinone moieties typically resonate at δ 3.2–3.5 ppm, while aromatic protons in quinoxaline appear as multiplets between δ 7.5–8.5 ppm .
- Infrared (IR) Spectroscopy: Key functional groups like carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds can be identified to confirm cyclization and substitution patterns .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is recommended. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in understanding the reactivity of intermediates during synthesis?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311G level) can predict the stability and electronic properties of intermediates, such as the chemoselectivity of quinazoline dione precursors. For example, DFT studies have elucidated the preferential formation of N-chemoselective products over competing pathways, guiding solvent selection and temperature optimization . Molecular docking can further predict binding affinities for biological targets, aiding in rational drug design before synthesis .
Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., anti-proliferative vs. antimicrobial studies)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and positive controls. For instance, high-throughput screening against Staphylococcus aureus (SA) requires standardized inoculum sizes and MIC thresholds .
- Metabolite Profiling: Use HPLC-HRMS to identify degradation products or metabolites that may interfere with activity. For example, phthalazinone derivatives can undergo hydrolysis under physiological conditions, altering bioactivity .
- Dose-Response Analysis: Generate IC₅₀/EC₅₀ curves to account for potency variations. Compounds with steep dose-response slopes may exhibit assay-specific artifacts .
Q. What strategies are effective for improving the solubility and bioavailability of this compound without altering its core structure?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester or amide linkages) at non-critical positions to enhance solubility. For example, acetylating the quinoxaline nitrogen improved bioavailability in related compounds .
- Co-crystallization: Use co-formers like succinic acid or PEG derivatives to create co-crystals with enhanced dissolution rates. SHELXD/SHELXE can assist in co-crystal structure determination .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve pharmacokinetics, as demonstrated for structurally similar amide derivatives .
Q. How can dynamic studies (e.g., kinetic solubility or metabolic stability) be designed to evaluate this compound’s drug-likeness?
Methodological Answer:
- Kinetic Solubility: Use shake-flask or UV-based assays in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Monitor precipitation via turbidity measurements .
- Microsomal Stability: Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 inhibition assays can identify metabolic hotspots .
- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
